1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-3-17(4-8-19)21(24)11-12-22-13-15-23(16-14-22)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJKJQJKVPUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-89-5 | |
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C26H28N2O3
- Molecular Weight : 420.51 g/mol
- IUPAC Name : this compound
The compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant properties.
Antimicrobial Activity
Research has demonstrated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Piperazine Derivative A | 3.12 | Staphylococcus aureus |
| Piperazine Derivative B | 12.5 | Escherichia coli |
The minimum inhibitory concentration (MIC) values for related compounds indicate their effectiveness against common pathogens. Further studies are needed to establish the specific MIC for this compound against various microorganisms.
Anticancer Activity
Several studies have indicated that compounds with similar structures show promise as anticancer agents. For example, research involving piperazine derivatives has highlighted their ability to induce apoptosis in cancer cells.
- Case Study : A recent study evaluated the anticancer effects of a piperazine derivative similar to our compound on human breast cancer cells (MCF-7). The derivative showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours of treatment.
Neuropharmacological Effects
Piperazine derivatives have also been studied for their neuropharmacological effects. Some compounds exhibit anxiolytic and antidepressant-like activities in animal models.
- Research Finding : In a rodent model, a related piperazine compound demonstrated significant anxiolytic effects in the elevated plus maze test, suggesting potential applications in treating anxiety disorders.
The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and inhibition of certain enzymes associated with microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactive Comparison of Selected Chalcones
Research Findings and Implications
SAR Trends : Methoxy substitution reduces chalcone potency compared to halogens but may optimize pharmacokinetic properties. Piperazine derivatives trade bioactivity for target specificity or solubility .
Therapeutic Potential: The target compound’s dual methoxy-piperazine structure positions it as a candidate for CNS or anti-inflammatory applications, warranting further enzymatic and in vivo studies.
Synthetic Feasibility : , and 6 highlight microwave-assisted and carbonylative coupling methods for synthesizing related chalcones, suggesting viable routes for scaling up the target compound .
Preparation Methods
Synthesis of 3-Chloro-1-(4-Methoxyphenyl)propan-1-one
The α-chlorination of 1-(4-methoxyphenyl)propan-1-one serves as the foundational step. This reaction employs sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) under reflux conditions (60–70°C, 4–6 hours). The mechanism proceeds via radical intermediacy, facilitated by trace azobisisobutyronitrile (AIBN) as an initiator. Post-reaction, the crude product is purified via vacuum distillation (b.p. 120–125°C at 2 mmHg), yielding 3-chloro-1-(4-methoxyphenyl)propan-1-one as a pale-yellow liquid (72–78% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | 1-(4-Methoxyphenyl)propan-1-one |
| Chlorinating Agent | Sulfuryl chloride (1.2 eq) |
| Solvent | Carbon tetrachloride |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 72–78% |
Synthesis of 4-(4-Methoxyphenyl)piperazine
4-(4-Methoxyphenyl)piperazine is synthesized via Buchwald-Hartwig amination of 4-bromoanisole with piperazine in the presence of palladium(II) acetate (Pd(OAc)₂) , Xantphos ligand, and cesium carbonate (Cs₂CO₃) . The reaction proceeds in toluene at 110°C for 24 hours under nitrogen. Post-reaction, the mixture is filtered through celite, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), affording 4-(4-methoxyphenyl)piperazine as a white crystalline solid (65–70% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Aryl Halide | 4-Bromoanisole |
| Amine | Piperazine (1.5 eq) |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (3.0 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 65–70% |
Alkylation Reaction to Form Target Compound
The final step involves SN2 alkylation of 4-(4-methoxyphenyl)piperazine with 3-chloro-1-(4-methoxyphenyl)propan-1-one. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (2.5 eq) at 80°C for 12 hours. Post-reaction, the mixture is diluted with ice-cold water, extracted with dichloromethane (DCM) , and purified via recrystallization from isopropyl alcohol (IPA) . The target compound is obtained as a white powder (68–75% yield, m.p. 145–148°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Alkylating Agent | 3-Chloro-1-(4-methoxyphenyl)propan-1-one |
| Amine | 4-(4-Methoxyphenyl)piperazine (1.0 eq) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–75% |
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal that DMF outperforms acetonitrile and dimethyl sulfoxide (DMSO) in facilitating nucleophilic displacement due to its high polarity and ability to stabilize transitional states. Similarly, potassium carbonate proves superior to sodium carbonate or triethylamine in deprotonating the piperazine nitrogen without promoting elimination side reactions.
Temperature and Stoichiometry
Elevating temperatures beyond 80°C accelerates reaction rates but risks Hofmann elimination , while sub-stoichiometric base quantities (<2.0 eq) result in incomplete conversion (<50%). A molar ratio of 1:1.2 (alkylating agent:piperazine) minimizes bis-alkylation byproducts (<5%).
Characterization and Analytical Data
The final product is characterized via ¹H NMR , ¹³C NMR , IR spectroscopy , and high-performance liquid chromatography (HPLC) .
¹H NMR (400 MHz, CDCl₃)
- δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.92 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 3.85 (s, 3H, OCH₃)
- δ 3.80 (s, 3H, OCH₃)
- δ 3.45 (t, J = 6.4 Hz, 2H, N-CH₂)
- δ 2.95–2.85 (m, 8H, piperazine-H)
- δ 2.70 (t, J = 6.4 Hz, 2H, CO-CH₂)
IR (KBr, cm⁻¹)
- 1685 (C=O stretch)
- 1240 (C-O-C asym. stretch)
- 830 (para-substituted Ar-H)
HPLC Purity
- 99.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)
Discussion of Byproducts and Purification
Major byproducts include 1,3-bis-[4-(4-methoxyphenyl)piperazino]-1-propanone (8–12%) and residual starting materials. Recrystallization from IPA reduces impurities to <1%, while silica gel chromatography (ethyl acetate/methanol 9:1) achieves >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
